molecular formula C9H9Br B2996302 (1-Bromocyclopropyl)benzene CAS No. 77197-87-6

(1-Bromocyclopropyl)benzene

Cat. No.: B2996302
CAS No.: 77197-87-6
M. Wt: 197.075
InChI Key: TWPBXTRRXMHIGP-UHFFFAOYSA-N
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Description

(1-Bromocyclopropyl)benzene is an organic compound with the molecular formula C9H9Br It consists of a benzene ring substituted with a bromocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Bromocyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of cyclopropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). Another method involves the reaction of cyclopropylbenzene with N-bromosuccinimide (NBS) under radical conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (1-Bromocyclopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropylbenzene derivatives.

    Reduction Reactions: Reduction of this compound can yield cyclopropylbenzene.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as phenylcyclopropane when using alkyl nucleophiles.

    Oxidation: Cyclopropylbenzene derivatives with oxidized functional groups.

    Reduction: Cyclopropylbenzene.

Scientific Research Applications

(1-Bromocyclopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Bromocyclopropyl)benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or radical. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of a cyclopropylbenzene intermediate. This intermediate can then undergo further reactions depending on the conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: (1-Bromocyclopropyl)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and allows for selective transformations in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(1-bromocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPBXTRRXMHIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77197-87-6
Record name (1-bromocyclopropyl)benzene
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